molecular formula C12H16N4O2S B7530982 N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide

N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide

Cat. No. B7530982
M. Wt: 280.35 g/mol
InChI Key: WKGWSJVHFWUYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide, also known as MTA-144, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including neuroscience, cancer research, and drug discovery.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In neuroscience, N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In cancer research, N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell growth and division.
Biochemical and Physiological Effects
N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide has been shown to have various biochemical and physiological effects in the body. In neuroscience, N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. In cancer research, N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In drug discovery, N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide has been shown to have good pharmacokinetic properties, meaning that it is easily absorbed and distributed in the body.

Advantages and Limitations for Lab Experiments

N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide has several advantages for use in lab experiments. It is a highly pure compound, which allows for accurate and reproducible results. It is also stable under various conditions, which makes it easy to handle and store. However, there are also some limitations to the use of N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide in lab experiments. It is relatively expensive, which may limit its use in certain studies. It is also not widely available, which may make it difficult to obtain for some researchers.

Future Directions

There are several future directions for the study of N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide. In neuroscience, further research is needed to fully understand the neuroprotective effects of N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide and its potential as a treatment for neurodegenerative diseases. In cancer research, further studies are needed to optimize the anticancer properties of N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide and to develop new drugs based on its structure. In drug discovery, further research is needed to explore the pharmacological properties of N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide and to develop new compounds with improved properties. Overall, N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide has shown great potential for use in scientific research and may lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis method for N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide involves several steps, including the reaction of 3-methyl-5-aminooxazole with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 1,3-thiazol-4-ylmethylamine. The final product is obtained through the reaction of this intermediate with methyl chloroformate. The synthesis method has been optimized to produce high yields of pure N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide.

Scientific Research Applications

N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide has been studied for its potential applications in various fields of scientific research. In neuroscience, N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide has been used as a lead compound for the development of new drugs with improved pharmacological properties.

properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-8-4-11(18-15-8)14-12(17)9(2)16(3)5-10-6-19-7-13-10/h4,6-7,9H,5H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGWSJVHFWUYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C(C)N(C)CC2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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